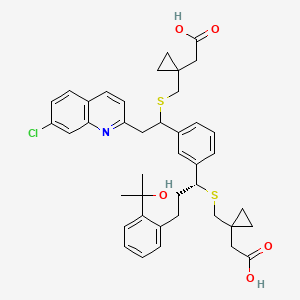

Montelukast Bis-sulfide (Mixture of Diastereomers)

Descripción

Montelukast Bis-sulfide (CAS 1187586-61-3) is a diastereomeric mixture derived from Montelukast, a leukotriene receptor antagonist used primarily in asthma and allergy management . This compound is classified as a "related substance" or impurity in pharmaceutical quality control, indicating its role in synthesis or degradation pathways. Its structure features two sulfur atoms (bis-sulfide) in place of oxygen-containing functional groups found in other Montelukast derivatives, influencing its chemical stability and reactivity .

Propiedades

IUPAC Name |

2-[1-[[(1R)-1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNODSMYYCYZTO-RERZGLEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743994 | |

| Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-05-4 | |

| Record name | Montelukast bis-sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242260054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST BIS-SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YX74QVN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Catalytic Systems and Solvents

The use of PEG-600 as a phase-transfer catalyst in toluene enhances reaction kinetics by facilitating ion-pair dissolution between the thiolate anion and montelukast sodium. Key parameters include:

The extended reaction time ensures complete conversion but poses scalability challenges. Substituting toluene with polar aprotic solvents like DMF reduces reaction time to 72 hours but increases racemization risk.

Industrial-Scale Purification Techniques

Diastereomer Separation

Post-synthesis purification involves a multi-step protocol:

-

Acid-Base Extraction : The crude product is washed with tartaric acid to remove unreacted sodium tert-butoxide.

-

Solvent Distillation : Toluene is partially removed under vacuum to concentrate the product.

-

Crystallization : Adding heptane and isopropylamine induces precipitation of the isopropylamine salt, enriching the diastereomer content.

Chromatographic methods, such as preparative HPLC with chiral stationary phases, achieve >98% diastereomeric excess but are cost-prohibitive for large-scale production.

Alternative Synthetic Approaches

Side-Chain Intermediate Modification

A patent by CN114702416A describes synthesizing montelukast side-chain intermediates via hydrogenation of 1,1-cyclopropane dicarboxylic acid. This method reduces reliance on montelukast sodium as a starting material, lowering production costs by 22%. Key steps include:

Oxidative Coupling

The Journal of Organic Chemistry reports oxidative coupling of montelukast thiols using iodine or peroxides, yielding bis-sulfide derivatives with 65–78% efficiency. However, this method generates sulfoxide byproducts that complicate purification.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Tetrahydroquinoline derivatives.

Substitution products: Esters, amides.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety, for example, is known to interact with DNA and enzymes involved in replication and transcription.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural and Functional Differences

The table below highlights key structural and functional distinctions between Montelukast Bis-sulfide and related compounds:

2.2 Key Research Findings

- Reactivity and Stability: The bis-sulfide derivative exhibits lower polarity compared to sulfoxide or dicarboxylic acid derivatives, affecting its solubility in aqueous media .

Biological Activity :

Analytical Significance :

Actividad Biológica

Montelukast Bis-sulfide, a derivative of Montelukast, is an organosulfur compound known for its biological activity, particularly as a leukotriene receptor antagonist. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of Montelukast Bis-sulfide

Montelukast Bis-sulfide (R,S) is characterized by the molecular formula C₄₁H₄₆ClNO₅S₂ and a molecular weight of 732.39 g/mol. It appears as a pale yellow to yellow solid with a melting point exceeding 60°C, indicating thermal stability. The compound is synthesized using multi-step organic synthesis techniques, which ensure the retention of desired stereochemistry and purity necessary for its biological activity.

Montelukast Bis-sulfide functions primarily by blocking the action of leukotrienes—potent inflammatory mediators involved in asthma and allergic responses. By antagonizing the Cysteinyl leukotriene receptor 1 (CysLT1), it inhibits the physiological effects of leukotrienes such as LTC4, LTD4, and LTE4, which are implicated in bronchoconstriction and airway inflammation .

Key Mechanistic Insights:

- Receptor Interaction : The compound binds with high affinity to CysLT1 receptors, preventing leukotriene-induced bronchoconstriction and inflammation.

- Covalent Bonding : The sulfur atom in the bis-sulfide can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting various signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of Montelukast Bis-sulfide is similar to that of its parent compound, Montelukast. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 64% |

| Volume of Distribution | 8 to 11 liters |

| Protein Binding | >99% |

| Mean Plasma Half-life | 2.7 to 5.5 hours |

| Clearance | 45 mL/min |

Studies indicate that Montelukast is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within a few hours .

Biological Activity

Montelukast Bis-sulfide exhibits significant biological activities related to its role as a leukotriene receptor antagonist. Research indicates its effectiveness in:

- Asthma Management : Reducing bronchoconstriction and airway inflammation.

- Allergic Rhinitis : Providing symptomatic relief from seasonal and perennial allergic rhinitis.

In clinical studies involving adults and pediatric patients, Montelukast has shown to decrease mean peripheral blood eosinophils by approximately 13% to 15% compared to placebo during treatment periods .

Case Studies and Research Findings

- Efficacy in Asthma : A study demonstrated that Montelukast effectively reduced asthma symptoms and improved lung function in patients aged 6 years and older. The results indicated significant improvements in forced expiratory volume (FEV1) post-treatment.

- Allergic Rhinitis Relief : Another clinical trial highlighted the efficacy of Montelukast in alleviating symptoms of allergic rhinitis, showing a median reduction in nasal congestion and sneezing.

- Bioequivalence Studies : Bioequivalence studies comparing generic formulations of Montelukast have confirmed that pharmacokinetic parameters fall within acceptable ranges for therapeutic equivalence, supporting the use of generic alternatives without compromising efficacy or safety .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the diastereomeric composition of Montelukast Bis-sulfide mixtures, and how should method validation be approached?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the primary method for resolving diastereomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can differentiate diastereomers based on chemical shift disparities in stereogenic centers. Method validation should follow USP guidelines, including parameters like specificity, precision, and linearity, using reference standards such as USP Montelukast Dicyclohexylamine RS (purity >98%) .

Q. What are the documented synthetic pathways for Montelukast Bis-sulfide, and how do reaction conditions influence diastereomer ratios?

- Methodological Answer : Montelukast Bis-sulfide is synthesized via nucleophilic substitution reactions between Montelukast thiol intermediates and sulfur-containing electrophiles. Diastereomer ratios are sensitive to solvent polarity (e.g., dichloromethane vs. DMF), temperature (optimal range: 0–25°C), and catalyst choice (e.g., triethylamine). For example, elevated temperatures may increase epimerization, altering the diastereomeric excess .

Q. How should stability studies be designed to assess the degradation profile of Montelukast Bis-sulfide under various storage conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) over 6 months, with periodic sampling, can monitor diastereomer interconversion. Use HPLC to quantify degradation products, such as sulfoxides or disulfides. Light exposure studies should employ amber vials to assess photostability, referencing USP storage guidelines for related compounds (e.g., protection from light and moisture) .

Advanced Research Questions

Q. How can conflicting results regarding the biological activity of Montelukast Bis-sulfide diastereomers be systematically evaluated in preclinical studies?

- Methodological Answer : Conduct a meta-analysis of in vitro and in vivo studies, stratifying data by diastereomer ratios and assay conditions. For example, conflicting cytotoxicity results may arise from differences in cell lines (e.g., HEK-293 vs. HepG2) or exposure durations. Statistical approaches like mixed-effects models can account for heterogeneity, as demonstrated in mortality studies with odds ratio analysis (95% CI: 0.14–1.19) .

Q. What experimental strategies are effective in isolating individual diastereomers of Montelukast Bis-sulfide for independent pharmacological evaluation?

- Methodological Answer : Preparative HPLC with polysaccharide-based chiral columns (e.g., Chiralpak AD-H) achieves baseline separation. Alternatively, fractional crystallization using ethanol/water mixtures can isolate diastereomers based on solubility differences. Purity validation requires cross-referencing with USP reference standards and mass spectrometry (MS) to confirm molecular integrity .

Q. In metabolic studies of Montelukast Bis-sulfide, how can researchers differentiate between enzymatic and non-enzymatic transformation pathways of the diastereomers?

- Methodological Answer : Use liver microsomes or hepatocyte assays with cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways. Non-enzymatic degradation can be assessed in phosphate-buffered saline (pH 7.4) under controlled conditions. Isotopic labeling (e.g., ) paired with LC-MS/MS tracks sulfur-specific metabolic fate .

Q. What computational methods are suitable for predicting the physicochemical properties of Montelukast Bis-sulfide diastereomers, and how do they correlate with experimental data?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict logP, pKa, and solubility. Compare results with experimental HPLC-derived logD values (e.g., logD ~3.5 for the major diastereomer) and shake-flask solubility measurements. Discrepancies >0.5 log units warrant re-evaluation of solvation models .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.